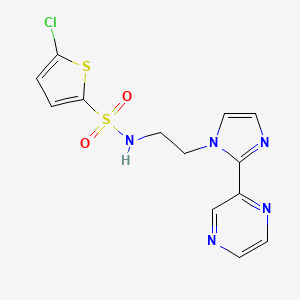

5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, an imidazole ring, and a pyrazine ring

Properties

IUPAC Name |

5-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O2S2/c14-11-1-2-12(22-11)23(20,21)18-6-8-19-7-5-17-13(19)10-9-15-3-4-16-10/h1-5,7,9,18H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNMRYPQQSSVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the chloro substituent. The pyrazine and imidazole rings are then attached through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the pyrazine ring can be reduced to amines.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds containing thiophene and imidazole moieties exhibit notable antimicrobial properties. Specifically, derivatives of this compound have shown efficacy against various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Case Study : A recent study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Applications

The anticancer potential of 5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide has been extensively researched.

- Cell Lines Tested : Studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation through the activation of caspase pathways.

- Case Study : In vitro studies revealed that at concentrations above 10 µM, the compound resulted in a significant reduction in cell viability across multiple cancer cell lines tested .

Summary of Biological Activities

The following table summarizes the biological activities observed with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | MRSA | MIC = 8 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 16 µg/mL | 2024 |

| Anticancer | MCF7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anticancer | A549 (lung cancer) | IC50 = 12 µM | 2023 |

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

5-chlorothiophene-2-sulfonamide: Similar structure but lacks the pyrazine and imidazole rings.

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide: Similar structure but lacks the chloro substituent.

Uniqueness

5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of both the chloro substituent and the combination of pyrazine and imidazole rings. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Biological Activity

5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₅ClN₄O₂S

- Molecular Weight : 344.82 g/mol

- IUPAC Name : this compound

The presence of various functional groups such as the sulfonamide and imidazole moieties contributes to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrazole and imidazole have shown significant antiviral activity against various viruses, including HIV and influenza. These compounds operate by inhibiting viral replication and interfering with viral entry into host cells .

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors involved in viral replication. The binding affinity is influenced by the structural components, particularly the thiophene and imidazole rings, which enhance its ability to modulate biological pathways .

Inhibition Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects against viral enzymes. For example, certain derivatives have shown IC₅₀ values in the low micromolar range against HIV reverse transcriptase and other viral polymerases .

| Compound | Target Virus | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | HIV | 0.02 | |

| Imidazole Derivative B | Influenza A | 0.35 | |

| Thiophene Derivative C | HCV | 0.26 |

Case Study 1: Antiviral Efficacy Against Influenza

In a controlled study, a derivative of the compound was tested for its efficacy against influenza A virus in Madin-Darby canine kidney (MDCK) cells. The results indicated a strong antiviral effect, with an IC₅₀ value of 0.35 μM, suggesting that modifications in the structure can enhance antiviral properties significantly .

Case Study 2: Broad-Spectrum Antiviral Activity

Another investigation assessed the antiviral activity of several pyrazole derivatives against a range of viruses, including poxvirus and respiratory syncytial virus (RSV). The findings revealed that certain derivatives exhibited potent activity with EC₅₀ values as low as 60 nM against RSV, indicating a promising avenue for developing broad-spectrum antiviral agents .

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer:

The synthesis involves modular steps:

- Thiophene sulfonamide core : Start with 5-chlorothiophene-2-sulfonamide derivatives. Chloromethylation of thiophene aldehydes using ZnCl₂ and formaldehyde can introduce branching, as demonstrated in thiophene oligomerization studies .

- Imidazole-pyrazine coupling : React 2-(pyrazin-2-yl)-1H-imidazole with a bromoethyl intermediate (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃ or NaH) to form the ethyl-linked imidazole intermediate. Similar coupling strategies are used in thiazole and imidazole syntheses .

- Final assembly : Use nucleophilic substitution or amide coupling to attach the thiophene sulfonamide to the ethyl-imidazole-pyrazine moiety. Purify via column chromatography and recrystallization (e.g., CH₃OH) .

Advanced: How do coupling agents influence the yield and purity of the imidazole-thiophene sulfonamide core?

Methodological Answer:

- K₂CO₃ vs. NaH : Potassium carbonate in polar aprotic solvents (e.g., DMF) promotes nucleophilic substitution but may lead to partial hydrolysis of sulfonamide groups. Sodium hydride in THF offers stronger basicity, favoring faster coupling but requiring anhydrous conditions .

- Side reactions : Monitor for over-alkylation or sulfonamide dechlorination using TLC and LC-MS. Adjust stoichiometry (1:1.2 molar ratio of imidazole to bromoethyl intermediate) to minimize byproducts .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm connectivity, focusing on imidazole C-H (~7.5–8.5 ppm) and thiophene sulfonamide protons (~3.5–4.5 ppm for ethyl linker) .

- X-ray crystallography : Resolve the crystal structure to validate bond angles (e.g., C–N–C angles in imidazole: ~123–124°) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How can contradictory data on the compound’s oxidation reactivity be resolved?

Methodological Answer:

- Controlled oxidation : Compare H₂O₂/CH₃COOH (yields carboxylic acid via aldehyde oxidation) with milder agents (e.g., MnO₂) to isolate intermediate sulfoxide/sulfone products.

- DFT calculations : Model the electron-withdrawing effects of the pyrazine and sulfonamide groups to predict oxidation sites. Correlate with experimental LC-MS/MS fragmentation patterns .

Basic: What are key considerations in designing biological activity assays for this compound?

Methodological Answer:

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or imidazole-interacting receptors (e.g., COX-1/2) .

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity, noting thiophene derivatives’ efficacy against Gram-positive bacteria .

- Dose-response curves : Include positive controls (e.g., acetazolamide for sulfonamides) and assess cytotoxicity in HEK-293 cells .

Advanced: What molecular modeling approaches predict interactions between this sulfonamide and enzymatic targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to COX-2, focusing on hydrogen bonds between the sulfonamide group and Arg120/His90. Validate with MM-GBSA binding energy calculations .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the imidazole-pyrazine moiety in the hydrophobic pocket .

Basic: How can the compound’s stability under varying pH and temperature be evaluated?

Methodological Answer:

- Accelerated stability testing : Incubate at pH 2–9 (HCl/NaOH buffers) and 40–60°C for 48–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .

- Solid-state stability : Store under nitrogen and analyze by PXRD to detect polymorphic transitions .

Advanced: What strategies mitigate side reactions during pyrazine-imidazole-ethyl linker formation?

Methodological Answer:

- Protecting groups : Temporarily protect the pyrazine nitrogen with Boc groups to prevent undesired alkylation. Deprotect with TFA post-coupling .

- Stepwise synthesis : First form the ethyl-imidazole intermediate, then introduce pyrazine via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to minimize cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.